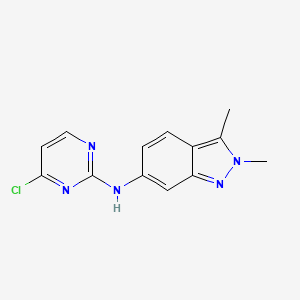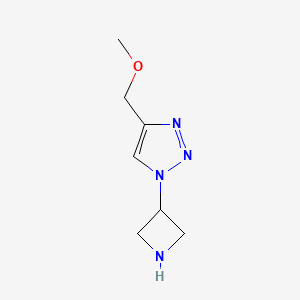
1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole, or AZT-3-MOM, is an azetidine-based heterocyclic compound that has recently been studied for its potential applications in medicinal chemistry. AZT-3-MOM is a member of the azetidines, a class of compounds that have been used as precursors in the synthesis of drugs and other biologically active compounds. AZT-3-MOM has been found to have promising biological activity, including antiviral and anti-inflammatory properties. In
Applications De Recherche Scientifique
Anti-tubercular Activity
Research has identified azetidinone derivatives, including those related to triazole compounds, as promising candidates for anti-tubercular agents. These compounds have been evaluated for their activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis through the development of novel therapeutic agents (Thomas, George, & Harindran, 2014).
Antimicrobial Activity
Synthesized triazole derivatives have been shown to exhibit significant antimicrobial activity. This includes the development of novel benzyl/aryl-triazole derivatives for combating microbial infections by targeting various bacterial strains. These compounds are evaluated based on their ability to inhibit microbial growth, suggesting their utility in creating new antibiotics or antiseptic agents (Reddy, P. Reddy, Goud, Rao, Premkumar, & Supriya, 2016).
Anti-inflammatory and Anti-nociceptive Agents
Research into novel triazole derivatives has also explored their potential as anti-inflammatory and anti-nociceptive agents. These studies aim to develop new pain relief and anti-inflammatory medications by synthesizing compounds with targeted therapeutic effects (Rajasekaran & Rajagopal, 2009).
Antifungal and Anticonvulsant Evaluation
Novel triazole compounds have been synthesized and evaluated for their antifungal and anticonvulsant properties. This research contributes to the search for effective treatments against fungal infections and seizure disorders, showcasing the diverse pharmacological applications of triazole derivatives (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Anticancer Activity
The development of aziridine-1,2,3-triazole hybrid derivatives has been investigated for their anticancer activity. These compounds have been tested against human leukemia and hepatoma cells, highlighting the potential of triazole derivatives in cancer therapy (Dong, Wu, Gao, 2017).
Propriétés
IUPAC Name |
1-(azetidin-3-yl)-4-(methoxymethyl)triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-12-5-6-4-11(10-9-6)7-2-8-3-7/h4,7-8H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOUTNYCMYPUEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azetidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


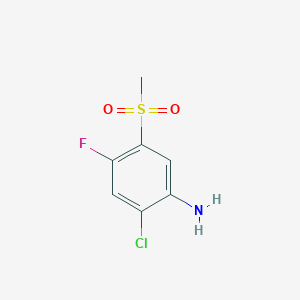

![2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1489940.png)

![(2R)-2-Methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B1489943.png)
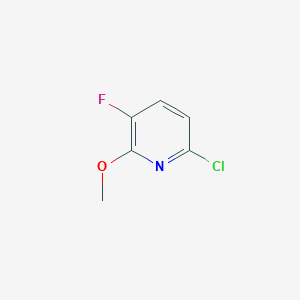
![2-Decyl-7-phenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B1489945.png)
![3,5-Dimethyl-1-(3-methylbenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489946.png)
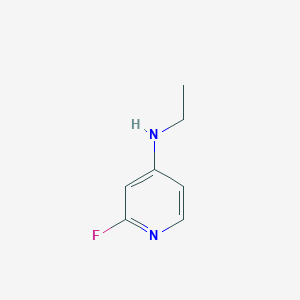
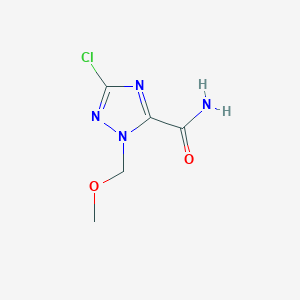
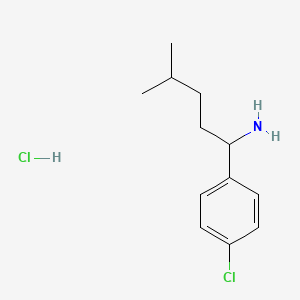
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B1489955.png)
